2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol

pKa Acidity Leaving Group Ability

Researchers developing fluorinated polymers of intrinsic microporosity (PIMs) for gas-separation membranes frequently encounter unreliable specialty monomer supply. This perfluorinated biphenyl phenol (mp 117-120 °C) is the definitive SNAr polycondensation precursor, yielding poly(arylene ether)s with Mw of 47,000-88,300 g/mol and high free volume. • Directly enables PIMs with superior CO₂/CH₄ selectivity and proton-exchange membrane performance. • Crystalline solid at ambient temperature simplifies handling versus low-melting fluorophenol alternatives. • Also precursor to perfluoroaralkyl diether heat-transfer fluids via SF₄/HF chemistry.

Molecular Formula C12HF9O
Molecular Weight 332.12 g/mol
CAS No. 2894-87-3
Cat. No. B1586435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol
CAS2894-87-3
Molecular FormulaC12HF9O
Molecular Weight332.12 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C12HF9O/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H
InChIKeyMLXJPZBMOLLESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol — Product Overview


2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol (CAS 2894-87-3), also known as 4-hydroxynonafluorobiphenyl, is a C12HF9O perfluorinated biphenyl phenol with a molecular weight of 332.12 g/mol, a melting point of 117–120 °C (lit.), and a density of 1.738 g/cm³ . The compound consists of a tetrafluorophenol ring covalently linked to a pentafluorophenyl substituent, creating a highly electron-deficient, hydrophobic biphenyl scaffold with nine fluorine atoms that strongly activate the aromatic system toward nucleophilic substitution while suppressing electrophilic and oxidative degradation pathways [1].

Biphenyl vs. Monocyclic Fluorophenols


Substituting 2,3,5,6-tetrafluoro-4-(pentafluorophenyl)phenol with a simpler fluorophenol (e.g., pentafluorophenol or tetrafluorophenol) is not a chemically neutral exchange. The biphenyl scaffold introduces a second electron-deficient aromatic ring that (i) extends conjugation and alters the electronic landscape for nucleophilic aromatic substitution (SNAr) reactivity, (ii) significantly increases molecular hydrophobicity and thermal stability, and (iii) provides a larger, rigid aromatic core that dictates polymer free volume, chain packing, and ultimate mechanical and dielectric properties [1]. Furthermore, the compound exists as a crystalline solid at ambient temperature (mp 117–120 °C) versus pentafluorophenol's low-melting solid (mp 34–36 °C), which impacts handling, storage, and formulation protocols .

Differentiation vs. Fluorophenol Analogs


Higher Phenolic Acidity

Pentafluorophenol exhibits a pKa of 5.53, while 2,3,5,6-tetrafluorophenol exhibits a pKa of 6.0 [1]. The target compound, 2,3,5,6-tetrafluoro-4-(pentafluorophenyl)phenol, bears an additional pentafluorophenyl substituent para to the hydroxyl group. Based on the established electron-withdrawing effect of the pentafluorophenyl group, its pKa is predicted to be lower than pentafluorophenol (estimated <5.0), making it a stronger acid and yielding a less nucleophilic, less Brønsted basic aryloxide [1].

pKa Acidity Leaving Group Ability Nucleophilicity

Single-Site SNAr Reactivity

Decafluorobiphenyl contains ten fluorine substituents and lacks a hydroxyl handle; its SNAr reactions can occur at multiple positions, often yielding mixtures of mono-, di-, and poly-substituted products unless carefully controlled [1]. In contrast, 2,3,5,6-tetrafluoro-4-(pentafluorophenyl)phenol presents a single nucleophilic hydroxyl group for derivatization while the perfluorinated biphenyl core remains intact as a building block for subsequent polymerizations. This single-site reactivity enables stoichiometric control and avoids the complex product distributions observed with decafluorobiphenyl [2].

SNAr Nucleophilic Aromatic Substitution Regioselectivity Polymerization Control

Enhanced Polymer Molecular Weight

Polymers derived from 4,4′-bis(nonafluorophenyl)-containing monomers achieve higher weight-average molecular masses (Mw) in the range of 47,000–88,300 g/mol and form robust, solvent-cast films [1]. In comparison, analogous polymers prepared from bis(pentafluorophenyl)-containing monomers under identical polymerization conditions typically yield lower Mw values in the range of 30,000–60,000 g/mol and exhibit inferior film-forming characteristics due to reduced chain entanglement [1].

Polymer Molecular Weight Membrane Performance Film-Forming Ability Mechanical Integrity

Ambient Solid-State Stability

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol is a crystalline solid with a melting point of 117–120 °C (lit.) at ambient conditions . The widely used analog pentafluorophenol melts at 34–36 °C and is often encountered as a low-melting, hygroscopic solid that can liquefy during routine laboratory handling or shipping in warm climates . The >80 °C melting point differential eliminates issues of caking, clumping, and phase-separation during weighing and dispensing.

Physical Form Storage Stability Weighing Accuracy Process Safety

Perfluoroaralkyl Diether Synthesis

In a direct comparative study, pentafluorophenol, nonafluoro-4-hydroxybiphenyl (the target compound), and perfluoro-3-hydroxy-4,4′-dimethylbiphenyl were each reacted with octafluoroadipoyl chloride to yield the corresponding diesters [1]. The target compound reacted cleanly to give the diester, which upon subsequent treatment with sulfur tetrafluoride and hydrogen fluoride afforded perfluoro-1,6-bis(4-phenylphenoxy)hexane [1]. The perfluoro-3-hydroxy-4,4′-dimethylbiphenyl derivative, however, failed to yield the corresponding diether under identical conditions, highlighting the impact of the nonafluorobiphenyl core on reaction progression and product isolability [1].

Diester Synthesis Fluorinated Ethers Liquid Range Engineering Perfluoroaralkyl Compounds

Validated Application Scenarios


Fluorinated Poly(arylene ether) Membranes

The compound serves as a key precursor to 4,4′-bis(nonafluorobiphenyl-4-oxyphenyl)-containing monomers, which undergo SNAr polycondensation with bisphenols and spirobisindane catechols to yield poly(arylene ether)s with Mw of 47,000–88,300 g/mol [1]. These polymers form robust solvent-cast films with high free volume, low dielectric constants, and excellent thermal stability—properties essential for CO₂/CH₄ separation membranes, proton-exchange membranes, and low-k dielectric layers in microelectronics [1].

Perfluoroaralkyl Diethers as Specialty Fluids

Reaction of the compound with perfluorinated diacyl chlorides (e.g., octafluoroadipoyl chloride) yields diesters that are subsequently converted via SF₄/HF treatment to perfluoroaralkyl diethers [2]. These fully fluorinated ethers exhibit extended liquid ranges, exceptional thermal-oxidative stability, and chemical inertness, positioning them as candidates for high-temperature heat-transfer fluids, vacuum pump oils, and non-flammable hydraulic fluids in aerospace and semiconductor manufacturing [2].

Grignard-Based Organometallic Reagent

The compound is a precursor to the 4-nonafluorobiphenyl Grignard reagent ArF′MgBr (ArF′ = 4-(C₆F₅)C₆F₄), which reacts with Me₃SiCl, Me₂SiCl₂, and Me₃SnCl to yield the corresponding organosilicon and organotin complexes ArF′Me₃Si, (ArF′)₂Me₂Si, and ArF′Me₃Sn [3]. These complexes are valuable synthons for introducing electron-deficient perfluorinated aromatic groups into coordination compounds and catalysts [3].

Microporous Ladder Polymers (PIMs)

Incorporation of the nonafluorobiphenyl moiety into ladder-type aromatic polyethers—via reaction with spiro-bis-catechol monomers—introduces rigid dibenzodioxin and contorted spirobisindane sites that reduce macromolecular chain packing density [1]. This architecture is central to polymers of intrinsic microporosity (PIMs), where high free volume enables superior gas permeability and selectivity for advanced membrane separations [1].

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